molecular formula C9H7F2NO B13079595 3-(3,5-Difluorophenoxy)propanenitrile

3-(3,5-Difluorophenoxy)propanenitrile

Cat. No.: B13079595
M. Wt: 183.15 g/mol
InChI Key: ZCCHCJCPCCNJTN-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenoxy)propanenitrile (CAS 844648-16-4) is a nitrile-containing aromatic ether derivative characterized by a propanenitrile backbone substituted with a 3,5-difluorophenoxy group. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of Tegoprazan, a potassium-competitive acid blocker used for gastrointestinal disorders . Its molecular formula is C₉H₆F₂NO, with a molecular weight of 191.15 g/mol. The fluorinated aromatic ring enhances metabolic stability and lipophilicity, while the nitrile group contributes to electrophilic reactivity, enabling downstream functionalization in drug development .

Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

3-(3,5-difluorophenoxy)propanenitrile

InChI

InChI=1S/C9H7F2NO/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h4-6H,1,3H2

InChI Key

ZCCHCJCPCCNJTN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)OCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Difluorophenoxy)propanenitrile typically involves the reaction of 3,5-difluorophenol with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Difluorophenoxy)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of substituted phenoxy compounds.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(3,5-difluorophenoxy)propanenitrile typically involves the reaction of 3,5-difluorophenol with appropriate alkylating agents. A notable method includes a Michael reaction that yields the compound with moderate efficiency. For example, a patent describes a process where 3-(3,5-difluorophenoxy) propan-1-ol is synthesized through a series of reactions involving dimethylformamide and other reagents under controlled temperatures .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of compounds related to this compound. A study reported the discovery of a selective inhibitor targeting BRD4 bromodomain 1, which demonstrated significant anti-inflammatory activity. The modification of the compound's structure allowed for enhanced potency against inflammatory markers like IL-6 .

Antimicrobial Properties

Compounds derived from this compound have shown promising antimicrobial activities. Specifically, studies on similar pyrazole derivatives indicated good antimicrobial and antioxidant properties, suggesting that modifications to the difluorophenoxy structure can yield effective agents against bacterial strains .

Agricultural Chemicals

The compound's properties make it suitable for use in agrochemicals. Its role as an active ingredient in herbicides or pesticides can be explored due to its ability to affect plant growth regulators or interfere with pest metabolism.

Cosmetic Formulations

The potential for inclusion in cosmetic products has been noted due to its chemical stability and ability to interact beneficially with skin receptors. Research into formulation techniques has shown that incorporating such compounds can enhance moisturizing effects and overall product efficacy .

Case Studies

Study Focus Findings
Study on BRD4 InhibitorsAnti-inflammatoryIdentified structural modifications leading to increased inhibition of IL-6 .
Antimicrobial Activity EvaluationMicrobial ResistanceShowed significant antimicrobial effects against various pathogens .
Cosmetic Formulation ResearchSkin ApplicationDemonstrated improved sensory and moisturizing properties when included in formulations .

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenoxy)propanenitrile involves its interaction with specific molecular targets. The difluorophenoxy group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in binding interactions with proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(3,5-difluorophenoxy)propan-2-ol (Compound 7)

  • Structure: Retains the 3,5-difluorophenoxy group but incorporates a benzyl-iminobenzimidazol moiety and a secondary alcohol.
  • Properties: Molecular weight: 410.4 g/mol (vs. 191.15 g/mol for the target compound). Functional groups: Alcohol (-OH) and imine (C=N) introduce hydrogen-bonding capacity and basicity, altering solubility and biological activity.

(R)-2-(3,5-Difluorophenyl)propanenitrile (3u)

  • Structure : Positional isomer of the target compound, with the nitrile group on the second carbon instead of the third.
  • Properties :
    • Molecular formula: C₉H₆F₂N (same as the target compound but with distinct regiochemistry).
    • Application : Used in enantioselective catalytic reactions, highlighting how nitrile positioning influences stereochemical outcomes in synthesis .

3-(4-Chloro-3-methylphenoxy)propanenitrile

  • Structure : Chlorine and methyl substituents replace fluorine atoms on the aromatic ring.
  • Properties :
    • Molecular weight: 195.65 g/mol (slightly higher due to chlorine’s atomic mass).
    • Electronic effects : Chlorine’s strong electron-withdrawing nature increases electrophilicity compared to fluorine, altering reactivity in nucleophilic substitution reactions .

3-[(3,5-Dimethylphenyl)amino]propanenitrile

  • Structure: Substitutes the phenoxy group with a dimethylphenylamino moiety.
  • Properties: Molecular weight: 174.24 g/mol.

Lignin Model Compounds with 3,5-Difluorophenoxy Groups

  • Examples: 2-(3,5-Difluorophenoxy)propane-1,3-diol 3-(3,5-Difluorophenoxy)propane-1,2-diol
  • Properties :
    • Hydroxyl groups replace nitriles, increasing hydrophilicity and susceptibility to oxidative degradation.
    • Applications : Used to study oxidative cleavage mechanisms in lignin polymers, demonstrating how fluorinated aromatic rings stabilize intermediates during alkaline oxygen treatments .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
3-(3,5-Difluorophenoxy)propanenitrile C₉H₆F₂NO 191.15 Nitrile, Difluorophenoxy Pharmaceutical intermediate
Compound 7 (Benzyl-iminobenzimidazol derivative) C₂₃H₁₈F₂N₃O₂ 410.40 Alcohol, Imine, Nitrile Drug discovery
(R)-2-(3,5-Difluorophenyl)propanenitrile C₉H₆F₂N 191.15 Nitrile, Difluorophenyl Catalytic synthesis
3-(4-Chloro-3-methylphenoxy)propanenitrile C₁₀H₁₀ClNO 195.65 Nitrile, Chloro, Methyl Organic synthesis
3-[(3,5-Dimethylphenyl)amino]propanenitrile C₁₁H₁₃N₂ 174.24 Amino, Nitrile Chemical intermediates
Lignin model compounds (e.g., propane-diol derivatives) Varies ~200–220 Diols, Difluorophenoxy Polymer degradation studies

Key Research Findings

  • Electronic Effects: Fluorine atoms in this compound enhance stability against metabolic oxidation compared to chlorine or methyl substituents in analogs .
  • Regiochemistry : The position of the nitrile group (e.g., 2nd vs. 3rd carbon) significantly impacts reactivity in catalytic processes, as seen in enantioselective synthesis .

Biological Activity

3-(3,5-Difluorophenoxy)propanenitrile (CAS No. 844648-16-4) is a synthetic compound with the molecular formula C₉H₇F₂NO and a molecular weight of 183.15 g/mol. It is primarily investigated for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

The compound features a difluorophenoxy group attached to a propanenitrile moiety, which influences its chemical reactivity and biological interactions. The presence of fluorine atoms is significant as they can enhance binding affinity to biological targets.

PropertyValue
CAS No. 844648-16-4
Molecular Formula C₉H₇F₂NO
Molecular Weight 183.15 g/mol
Purity ≥95%

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluorophenoxy group enhances the compound's binding affinity, which may lead to various biological effects such as enzyme inhibition or receptor modulation. The nitrile group may also contribute to its reactivity with other biomolecules, potentially influencing its pharmacological properties.

Antiproliferative Activity

Research has indicated that compounds similar to this compound exhibit antiproliferative activity against various cancer cell lines. For instance, studies on related compounds have shown preferential activity against human cancer cell lines such as Colo320 (colon) and Calu-3 (lung), suggesting that structural modifications can significantly impact efficacy .

Antimicrobial Activity

A study focusing on related nitrile derivatives demonstrated in vitro antimicrobial activity against several bacterial strains. These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation into its potential as an antimicrobial agent .

Case Studies and Research Findings

  • Synthesis and Evaluation : A series of studies have synthesized various derivatives of propanenitrile and evaluated their biological activities. For example, indole-containing derivatives exhibited significant pro-apoptotic antitumor activity in vitro, indicating that modifications to the parent structure can enhance biological efficacy .
  • Comparative Analysis : Comparative studies have assessed the biological activity of this compound against structurally similar compounds like 3-(3,5-Dichlorophenoxy)propanenitrile and 3-(3,5-Dimethylphenoxy)propanenitrile. These studies highlight how substituent variations influence the potency and selectivity of these compounds towards specific biological targets.

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